molecular formula C23H18FNO4 B3094695 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid CAS No. 1260608-92-1

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid

Cat. No. B3094695
CAS RN: 1260608-92-1
M. Wt: 391.4 g/mol
InChI Key: CNPGWCADGCJCRS-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines and is removed under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the fluorenyl group, the methoxycarbonyl group, the amino group, and the 3-fluorophenyl group. The stereochemistry at the 2-position is indicated by the ® configuration .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed under basic conditions, which would allow for subsequent coupling reactions with carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .

Scientific Research Applications

Peptide Synthesis

This compound is a type of (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid, which is useful as a coupling agent in peptide synthesis . The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Stability and Shelf-life

These Fmoc amino acid azides are isolated as crystalline solids and are stable at room temperature, with a long shelf-life . This stability makes them suitable for use in various research applications that require long-term storage.

Aqueous Washing Operations

The Fmoc amino acid azides are stable in aqueous washing operations . This property is beneficial in laboratory settings where aqueous solutions are commonly used.

Solid-phase Peptide Synthesis

The compound is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis . This process is a common method for the production of peptides, which are chains of amino acids that are shorter than proteins.

Oligonucleotide Synthesis

In addition to peptide synthesis, the compound is also used in oligonucleotide synthesis . Oligonucleotides are short DNA or RNA molecules that have applications in genetic testing, research, and forensics.

Precolumn Derivatization of Amines for HPLC

The compound acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . This process improves the detection and quantification of amines in HPLC.

Derivatizing Amino Acids for HPLC Analysis

The compound is used for derivatizing amino acids for HPLC analysis . This allows for the separation, identification, and quantification of different amino acids in a sample.

Capillary Electrophoresis

The compound is used in capillary electrophoresis , a technique used to separate ionic species by their charge and frictional forces. In this context, it can help improve the resolution of the analysis.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. If used in peptide synthesis, the Fmoc group serves as a protective group for the amine, allowing for selective reactions to occur .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGWCADGCJCRS-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid
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(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid

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